2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid is a chemical compound with the molecular formula C17H26F2O3Si and a molecular weight of 344.47 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a triisopropylsilyl group attached to the oxygen at the 5 position of the benzoic acid core . It is commonly used in organic synthesis and various chemical reactions due to its unique structural features.
Vorbereitungsmethoden
The synthesis of 2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates targeting various diseases.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance provided by the triisopropylsilyl group. These features can affect the compound’s interaction with various molecular targets and pathways, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid can be compared with other similar compounds, such as:
2,6-Difluorobenzoic Acid: Lacks the methyl and triisopropylsilyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylbenzoic Acid: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
5-[(Triisopropylsilyl)oxy]benzoic Acid: Lacks the fluorine atoms and methyl group, affecting its overall reactivity and application.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C17H26F2O3Si |
---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
2,6-difluoro-3-methyl-5-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H26F2O3Si/c1-9(2)23(10(3)4,11(5)6)22-13-8-12(7)15(18)14(16(13)19)17(20)21/h8-11H,1-7H3,(H,20,21) |
InChI-Schlüssel |
IVVBVBHFDVWJDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.